molecular formula C8H15NO2 B072416 (2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE CAS No. 1195-94-4

(2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE

Cat. No.: B072416
CAS No.: 1195-94-4
M. Wt: 157.21 g/mol
InChI Key: XULZWQRXYTVUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE is a derivative of pipecolic acid, a non-proteinogenic amino acid. It is a cyclic amino acid derived from lysine and is known for its role in various biological processes. This compound is found in plants, animals, and microorganisms and is involved in stress responses and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE can be synthesized through various methods. One common approach involves the biocatalytic synthesis using enzymes such as transaminases and reductases. For instance, a transaminase capable of lysine ε-deamination can be coupled with a pyrroline-5-carboxylate reductase to yield pipecolic acid . Another method involves the use of lysine-6-dehydrogenase in combination with pyrroline-5-carboxylate reductase, achieving high conversion rates .

Industrial Production Methods: Industrial production of pipecolic acid betaine often involves microbial fermentation processes. Recombinant strains of microorganisms like Corynebacterium glutamicum can be engineered to produce pipecolic acid efficiently under controlled conditions . These methods are advantageous due to their sustainability and scalability.

Chemical Reactions Analysis

Types of Reactions: (2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form azomethine ylides, which participate in cycloaddition reactions to produce complex spirocyclic products .

Common Reagents and Conditions: Common reagents used in the reactions of pipecolic acid betaine include oxidizing agents, reducing agents, and catalysts. For example, the formation of azomethine ylides often requires the presence of a base and a suitable solvent .

Major Products:

Properties

CAS No.

1195-94-4

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1,1-dimethylpiperidin-1-ium-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3

InChI Key

XULZWQRXYTVUTE-UHFFFAOYSA-N

SMILES

C[N+]1(CCCCC1C(=O)[O-])C

Canonical SMILES

C[N+]1(CCCCC1C(=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE
Reactant of Route 2
(2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE
Reactant of Route 3
(2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE
Reactant of Route 4
(2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE
Reactant of Route 5
(2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE
Reactant of Route 6
(2S)-1,1-DIMETHYL-2,3,4,5-TETRAHYDROPYRROLE-2-CARBOXYLATE

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